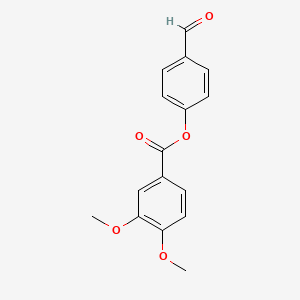
3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one, also known as TMDP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. TMDP is a benzofuran derivative that has been found to possess a range of biological activities, making it an attractive molecule for further investigation.
Mecanismo De Acción
The exact mechanism of action of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been found to enhance the activity of the GABAergic system, which is responsible for regulating neuronal excitability. It has also been shown to modulate the activity of the serotonergic and dopaminergic systems, which play a role in mood regulation.
Biochemical and Physiological Effects
3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been found to produce a range of biochemical and physiological effects. In animal studies, 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been shown to reduce anxiety-like behavior and improve cognitive function. It has also been found to have anticonvulsant effects and to protect against neuronal damage caused by oxidative stress. 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has also been shown to exhibit anti-inflammatory properties, making it a potential therapeutic agent for inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one is that it is relatively easy to synthesize and has good stability. This makes it suitable for use in laboratory experiments and for large-scale production. However, one limitation of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
Direcciones Futuras
There are several future directions for research on 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one. One area of interest is the development of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential use of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one in the treatment of anxiety and depression. Further studies are also needed to fully understand the mechanism of action of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one and its effects on different biological systems.
Métodos De Síntesis
The synthesis of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one involves the reaction of 3,4-dihydro-2H-pyran with methyl vinyl ketone in the presence of a Lewis acid catalyst. The resulting product is then treated with pyrrolidine and acetic anhydride to yield 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one. This synthesis method has been optimized to produce high yields of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one with good purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess a range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has also been shown to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1-benzofuran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10-13-11(18)8-16(2,3)9-12(13)20-14(10)15(19)17-6-4-5-7-17/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZICLLAEZFMPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,6-trimethyl-2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)
![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)
![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)

![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)
![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)
